
5-(2,2-Dimethylpropyl)-2-methyl-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2-Dimethylpropyl)-2-methyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structural features, including a 2,2-dimethylpropyl group and a carboxylic acid functional group attached to the pyrrole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylpropyl)-2-methyl-1H-pyrrole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,2-Dimethylpropyl)-2-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Aplicaciones Científicas De Investigación
5-(2,2-Dimethylpropyl)-2-methyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 5-(2,2-Dimethylpropyl)-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The pyrrole ring may also participate in π-π interactions with aromatic residues in biomolecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1H-pyrrole-3-carboxylic acid: Lacks the 2,2-dimethylpropyl group, resulting in different chemical properties.
5-(2,2-Dimethylpropyl)-1H-pyrrole-3-carboxylic acid: Similar structure but with variations in the position of the methyl group.
Uniqueness
5-(2,2-Dimethylpropyl)-2-methyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both a 2,2-dimethylpropyl group and a carboxylic acid functional group on the pyrrole ring. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
5-(2,2-dimethylpropyl)-2-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H17NO2/c1-7-9(10(13)14)5-8(12-7)6-11(2,3)4/h5,12H,6H2,1-4H3,(H,13,14) |
Clave InChI |
NXETZJQCXCQUNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N1)CC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


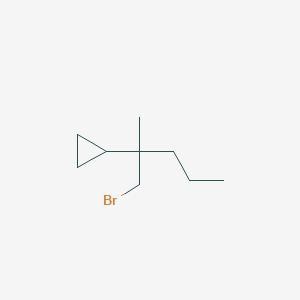
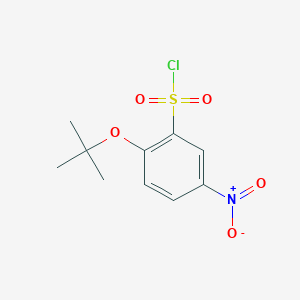
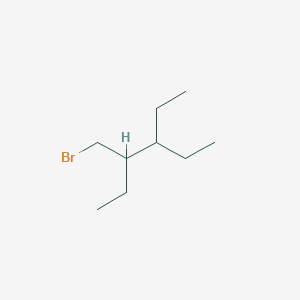
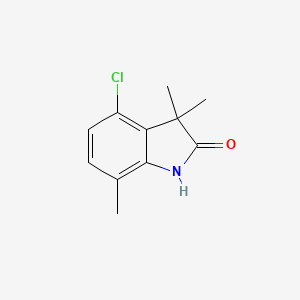
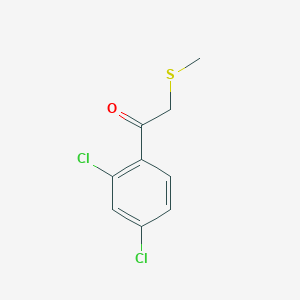

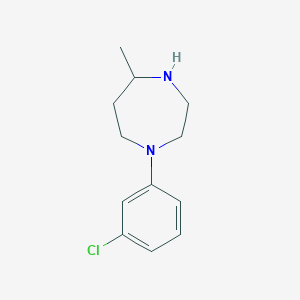
![{2-Aminobicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B13192888.png)
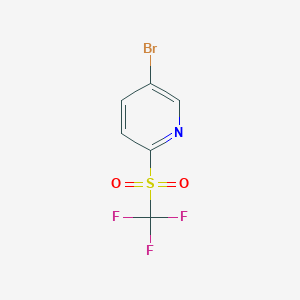


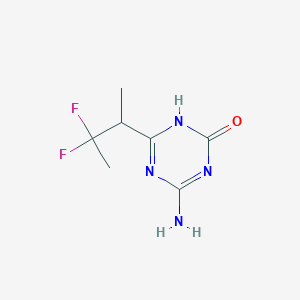
![5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13192918.png)
![({[2-(Bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13192927.png)
